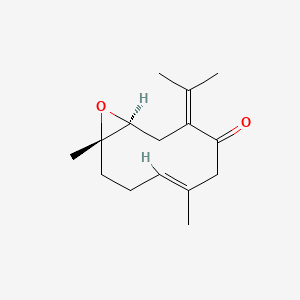
6-(Pyridin-2-ylmethoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-2-ylmethoxy)nicotinic acid is a heterocyclic compound that features both pyridine and nicotinic acid moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with pyridine-based intermediates. One common method involves the use of 2-methyl-5-ethylpyridine as a starting material, which undergoes oxidation with potassium permanganate to form nicotinic acid . The nicotinic acid is then reacted with pyridine-2-methanol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The pyridine and nicotinic acid moieties can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nicotinic acid and pyridine derivatives, which can have different functional groups and properties .
Scientific Research Applications
6-(Pyridin-2-ylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Materials Science: It is used in the development of new materials with specific chemical and physical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential use in drug development.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-2-ylmethoxy)pyrimidine derivatives: These compounds have similar structures but contain a pyrimidine ring instead of a nicotinic acid moiety.
Nicotinic acid derivatives: Compounds that contain the nicotinic acid moiety but differ in the substituents attached to the ring.
Uniqueness
6-(Pyridin-2-ylmethoxy)nicotinic acid is unique due to the combination of the pyridine and nicotinic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16) |
InChI Key |
HPWCNYHNRUWTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


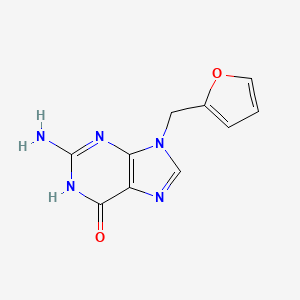
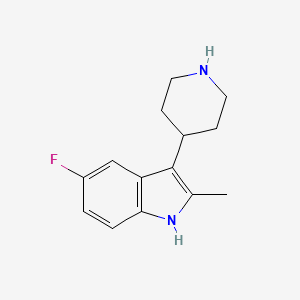
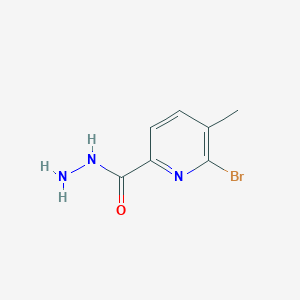
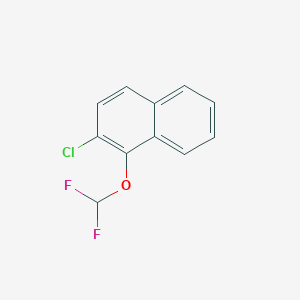
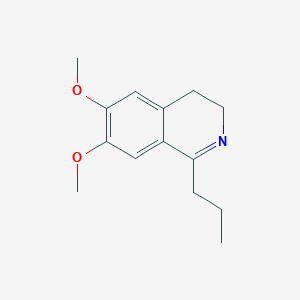
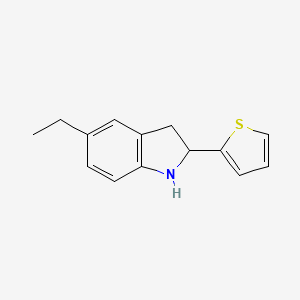
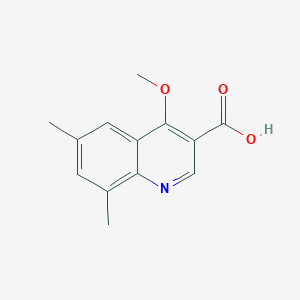
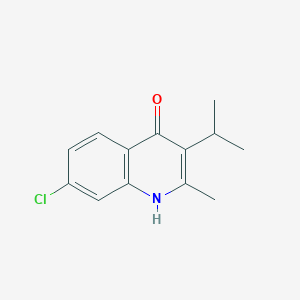
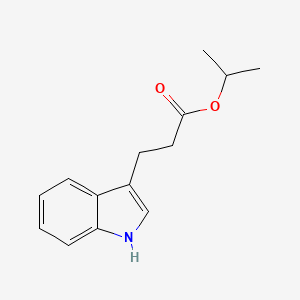

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)

